A6770

Description

Structure

3D Structure

Properties

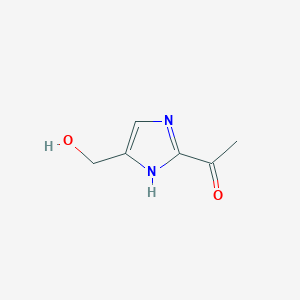

IUPAC Name |

1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4(10)6-7-2-5(3-9)8-6/h2,9H,3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDVIQLWMKAZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of A6770, a Sphingosine-1-Phosphate Lyase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A6770 is an orally active, potent inhibitor of Sphingosine-1-Phosphate (S1P) Lyase (S1PL), the enzyme responsible for the irreversible degradation of the signaling lipid S1P. The mechanism of action of this compound is indirect; it functions as a prodrug that is phosphorylated in vivo. This phosphorylated metabolite is the active species that directly inhibits S1PL. Inhibition of S1PL leads to the accumulation of its substrates, primarily S1P and dihydrosphingosine-1-phosphate (dhS1P), within cells and tissues. The resulting disruption of the S1P gradient between lymphoid tissues and circulation is the primary cause of the characteristic lymphopenia observed with this compound administration, as it sequesters lymphocytes in secondary lymphoid organs. This compound has been identified as a key bioactive metabolite of 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI), a component of caramel food coloring known to cause lymphopenia.

Core Mechanism of Action: S1P Lyase Inhibition

This compound is a small molecule inhibitor that targets Sphingosine-1-Phosphate Lyase (S1PL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme located on the cytosolic face of the endoplasmic reticulum. S1PL is the final enzyme in the sphingolipid degradative pathway, catalyzing the irreversible cleavage of S1P into phosphoethanolamine and hexadecenal[1]. This action represents the only exit point for the sphingolipid metabolic pathway.

The mechanism of this compound is as follows:

-

Prodrug Activation: this compound is administered as an inactive prodrug. In vivo, it undergoes phosphorylation, likely by pyridoxal kinase, to form its active phosphate metabolite[2][3].

-

Direct Enzyme Inhibition: The phosphorylated form of this compound directly inhibits S1P Lyase[2][3]. This mechanism is analogous to that of 4-deoxypyridoxine (DOP), another known S1PL inhibitor that requires phosphorylation to become active.

-

Substrate Accumulation: Inhibition of S1PL blocks the degradation of S1P and its saturated analogue, dihydrosphingosine-1-phosphate (dhS1P). This leads to a significant, dose-dependent accumulation of these substrates within cells expressing the enzyme[2][3].

-

Physiological Consequence (Lymphopenia): S1P plays a crucial role as an extracellular signaling molecule, regulating lymphocyte trafficking. A steep S1P gradient, with low levels in lymphoid tissues and high levels in blood and lymph, is essential for lymphocyte egress from lymph nodes and the thymus. By inhibiting S1PL in lymphoid tissues, this compound causes local S1P/dhS1P levels to rise, thereby disrupting this gradient. This prevents lymphocytes from exiting the lymphoid organs, resulting in a profound but reversible reduction in circulating peripheral lymphocytes (lymphopenia)[1][2].

Signaling Pathway Diagram

Caption: S1P metabolism and the inhibitory mechanism of this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized through both in vitro cellular assays and in vivo animal models. The data below is summarized from key publications.

| Parameter | Assay Type | Cell Line / Species | Value | Reference |

| EC50 | [³H]dhS1P Accumulation | IT-79MTNC3 cells | 30 - 200 µM | [3] |

| In Vivo Effect | Lymphocyte Count | Rat | Significant lymphopenia at 1, 10, and 100 mg/kg (p.o.) | [3] |

| In Vivo Effect | Lymphocyte Count | Rat | ~50% reduction at 1 mg/kg; >80% reduction at ≥10 mg/kg (24h post-dose) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments that established the mechanism of action of this compound are provided below.

In Vitro [³H]dhS1P Accumulation Assay (Scintillation Proximity Assay)

This cell-based assay is designed to measure the inhibition of S1PL by quantifying the accumulation of its radiolabeled substrate, [³H]dihydrosphingosine-1-phosphate ([³H]dhS1P). It utilizes a scintillation proximity assay (SPA) format, which eliminates the need for chromatographic separation of substrate and product[4].

Objective: To determine the potency (EC50) of this compound in causing the accumulation of a radiolabeled S1PL substrate in a cellular context.

Methodology:

-

Cell Culture: IT-79MTNC3 cells, which endogenously express high levels of S1PL, are cultured in appropriate media and seeded into 96-well plates.

-

Radiolabeling: Cells are incubated with [³H]dihydrosphingosine for a sufficient period (e.g., 4 hours) to allow for its uptake and subsequent phosphorylation by sphingosine kinases, thereby generating intracellular [³H]dhS1P. This becomes the substrate for S1PL.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are then incubated for an additional period (e.g., 4 hours) to allow for S1PL inhibition and subsequent [³H]dhS1P accumulation.

-

Cell Lysis: The cells are washed and then lysed by adding a lysis buffer and subjecting the plate to freeze-thaw cycles.

-

SPA Bead Addition: Uncoated yttrium silicate (YSi) SPA beads are added to the cell lysates. These beads selectively bind to the phosphorylated substrate, [³H]dhS1P, but not the non-phosphorylated [³H]dihydrosphingosine[4].

-

Signal Detection: When [³H]dhS1P binds to the SPA bead, the emitted β-particles from the tritium decay are close enough to excite the scintillant within the bead, producing a light signal. This signal is measured using a microplate scintillation counter.

-

Data Analysis: The measured scintillation counts are plotted against the concentration of this compound. An EC50 value is calculated using a four-parameter logistic regression, representing the concentration of this compound that causes a 50% maximal increase in [³H]dhS1P levels.

Experimental Workflow Diagram

References

- 1. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Component of Caramel Food Coloring, THI, Causes Lymphopenia Indirectly via a Key Metabolic Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LPL Receptor | 1331754-16-5 | Invivochem [invivochem.com]

- 4. Scintillation Proximity Assay to Detect the Changes in Cellular Dihydrosphingosine 1-Phosphate Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to A6770 (Methotrexate) as a Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of A6770, commercially known as Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). Methotrexate is a cornerstone of chemotherapy and is used in the treatment of various cancers and autoimmune diseases.[1] This document details its mechanism of action, provides quantitative data on its inhibitory activity, outlines experimental protocols for its evaluation, and presents visual diagrams of its metabolic pathway and experimental workflows.

Introduction

This compound, or Methotrexate, is a folic acid antagonist that plays a crucial role in modern medicine.[1] It functions by competitively inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[2] This inhibition disrupts the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[2] Consequently, Methotrexate has a profound cytotoxic effect on rapidly dividing cells, making it an effective anticancer agent.[2]

Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of DHFR.[2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical cofactor in the synthesis of nucleotides.[2] Methotrexate's structural similarity to folic acid allows it to bind to the active site of DHFR with high affinity, preventing the binding of the natural substrate, DHF.[2]

Upon entering the cell, primarily through the reduced folate carrier (RFC1), Methotrexate is converted to polyglutamated forms by the enzyme folylpolyglutamate synthase (FPGS).[3] These polyglutamated forms are retained within the cell for longer periods and are even more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase.[1][3] The depletion of THF leads to the inhibition of de novo purine and thymidylate synthesis, ultimately causing cell cycle arrest in the S phase and apoptosis.[1]

Quantitative Data

The inhibitory potency of Methotrexate (this compound) against dihydrofolate reductase has been extensively quantified. The following tables summarize key kinetic parameters and cytotoxic concentrations from various studies.

Table 1: Inhibitory Constants for Methotrexate against Dihydrofolate Reductase

| Parameter | Species/Enzyme Source | Value | Reference(s) |

| Ki | Recombinant Human DHFR | 3.4 pM | [4] |

| Ki | Recombinant Human DHFR | 1.4 pM (polyglutamated form) | [4] |

| Kt | Neisseria gonorrhoeae DHFR | 13 pM | [5] |

| Ki | Lactobacillus casei DHFR | 53 pM | [6] |

| KD | Modified DHFR | 9.5 nM | [7][8] |

| KD | Lactobacillus casei DHFR | 0.6 nM (in complex with NADPH) | [9] |

Table 2: IC50 Values of Methotrexate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference(s) |

| HTC-116 | Colorectal Cancer | 0.15 mM | 48 hours | [10][11] |

| A-549 | Lung Carcinoma | 0.10 mM | 48 hours | [10][11] |

| Daoy | Medulloblastoma | 9.5 x 10-2 µM | 6 days | [12] |

| Saos-2 | Osteosarcoma | 3.5 x 10-2 µM | 6 days | [12] |

| HeLa | Cervical Cancer | > 50 µg/ml | 24 hours | [13] |

| MCF-7 | Breast Cancer | > 50 µg/ml | 24 hours | [13] |

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of Methotrexate on DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Dihydrofolate Reductase (DHFR) enzyme

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Methotrexate (this compound), inhibitor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Temperature-controlled UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Methotrexate (e.g., 10 mM in assay buffer). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of DHF (e.g., 10 mM).

-

Prepare a stock solution of NADPH (e.g., 10 mM).

-

Dilute the DHFR enzyme in assay buffer to the desired working concentration.

-

-

Assay Setup:

-

Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).

-

In a cuvette, add the assay buffer, NADPH, and the desired concentration of Methotrexate. Mix gently.

-

Add the DHFR enzyme to the cuvette and incubate for a pre-determined time to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding DHF to the cuvette.

-

Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each Methotrexate concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

-

MTT Cell Viability Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Methotrexate on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Methotrexate (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Methotrexate in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Methotrexate. Include a vehicle control (medium without the drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each Methotrexate concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: Inhibition of DHFR by this compound (Methotrexate) blocks the folate metabolic pathway.

Experimental Workflows

Caption: Workflow for a DHFR enzyme inhibition assay.

Caption: Workflow for an MTT cell viability assay.

Conclusion

This compound (Methotrexate) remains a critical tool in both clinical practice and biomedical research. Its well-characterized mechanism as a potent DHFR inhibitor provides a clear basis for its therapeutic effects. This guide offers a comprehensive resource for professionals in the field, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and development of novel antifolate therapies.

References

- 1. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct experimental evidence for competitive inhibition of dihydrofolate reductase by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic characterization of the interactions of methotrexate with dihydrofolate reductase by quantitative affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. DSpace [diposit.ub.edu]

The Advent of a Cornerstone Therapy: An In-depth Technical Guide to the Discovery and History of Methotrexate (A6770)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (A6770), a folate derivative, has carved a unique and enduring niche in the therapeutic landscape, evolving from a potent anti-cancer agent to a cornerstone treatment for autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic underpinnings of methotrexate. We delve into the seminal preclinical and clinical studies that established its efficacy and safety profile, presenting key quantitative data in structured formats for comparative analysis. Detailed experimental protocols for its synthesis and pivotal clinical trials are provided, alongside visualizations of its core signaling pathways and experimental workflows, to offer a granular understanding of this remarkable molecule.

Discovery and Early History

The journey of methotrexate begins in the post-World War II era of burgeoning antimetabolite research. The story is not one of serendipity but of rational drug design, rooted in the understanding of the vital role of folic acid in cellular proliferation.

The Folic Acid Connection: In the mid-1940s, observations that folic acid administration worsened leukemia, while a folate-deficient diet could induce temporary remission, sparked the interest of researchers. This led to the hypothesis that blocking folic acid metabolism could be a viable strategy to impede the rapid proliferation of cancer cells.

The Precursor: Aminopterin: In 1947, a team of researchers led by Dr. Sidney Farber, in collaboration with Dr. Yellapragada Subbarao of Lederle Laboratories, demonstrated that aminopterin, a chemical analogue of folic acid, could induce remission in children with acute lymphoblastic leukemia.[1] This marked a pivotal moment in the history of chemotherapy.

The Birth of Methotrexate (Amethopterin): Building on the success of aminopterin, researchers sought to synthesize analogues with an improved therapeutic index. In 1947, methotrexate, then known as amethopterin, was first synthesized. It was structurally similar to aminopterin, with the key difference being the substitution of a hydrogen atom with a methyl group. Animal studies in 1956 revealed that methotrexate possessed a better therapeutic index than aminopterin, leading to the eventual replacement of aminopterin in clinical practice.

Expanding Horizons: From Leukemia to Solid Tumors and Autoimmune Disease:

-

1951: Dr. Jane C. Wright demonstrated the efficacy of methotrexate in solid tumors, achieving remission in breast cancer.

-

1951: Dr. Richard Gubner reported the successful use of aminopterin in treating rheumatoid arthritis (RA) and psoriasis, noting a rapid improvement in symptoms.[1][2][3] This was a crucial, albeit initially overlooked, observation of its anti-inflammatory and immunosuppressive properties.[2]

-

1956: Drs. Min Chiu Li and Roy Hertz achieved the first cure of a metastatic cancer, choriocarcinoma, using methotrexate.

-

1972: The FDA approved methotrexate for the treatment of psoriasis.[4]

-

1988: Following pivotal clinical trials, the FDA approved methotrexate for the treatment of rheumatoid arthritis, solidifying its role as a disease-modifying antirheumatic drug (DMARD).[4][5]

Mechanism of Action

Methotrexate exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of dihydrofolate reductase (DHFR) and the modulation of adenosine signaling pathways.

Inhibition of Dihydrofolate Reductase (DHFR) and Nucleotide Synthesis

The primary and most well-understood mechanism of methotrexate is its competitive inhibition of DHFR, an enzyme critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7] By binding to DHFR with an affinity approximately 1000 times greater than that of DHF, methotrexate effectively depletes the intracellular pool of THF. This leads to the inhibition of DNA synthesis, repair, and cellular replication, thereby targeting rapidly dividing cells such as cancer cells and activated immune cells.[6][7]

Anti-inflammatory Effects via Adenosine Signaling

In the context of autoimmune diseases like rheumatoid arthritis, the anti-inflammatory effects of low-dose methotrexate are thought to be mediated, at least in part, by its influence on adenosine signaling.[5][6] Methotrexate leads to the intracellular accumulation of adenosine monophosphate (AMP), which is subsequently released from the cell and converted to adenosine.[1][6][8] Adenosine then binds to its receptors (A2A, A2B, A3) on the surface of immune cells, triggering a cascade of anti-inflammatory responses, including the downregulation of pro-inflammatory cytokines.[1][6][9]

Quantitative Data from Pivotal Clinical Trials in Rheumatoid Arthritis

The approval of methotrexate for rheumatoid arthritis was based on several key clinical trials that demonstrated its efficacy. The following tables summarize the quantitative data from some of these landmark studies.

Table 1: Hoffmeister (1972) - Open-Label Study [5]

| Parameter | Value |

| Number of Patients | 29 |

| Dosage | 10-15 mg/week (intramuscular) |

| Treatment Duration | Up to 25 months |

| Outcomes | |

| Major Clinical Improvement | 11/29 patients (38%) |

| Moderate Improvement | 14/29 patients (48%) |

| Flare on Dose Reduction/Discontinuation | >80% of patients |

Table 2: Weinblatt et al. (1985) - Randomized, Double-Blind, Crossover Trial [10]

| Parameter | Methotrexate Group | Placebo Group | p-value |

| Number of Patients | 28 | 28 | - |

| Dosage | 7.5-15 mg/week (oral) | Placebo | - |

| Trial Duration | 24 weeks (crossover at 12 weeks) | Placebo | - |

| Efficacy Outcomes at 12 Weeks | |||

| Reduction in Tender/Painful Joints | Significant | - | < 0.01 |

| Reduction in Morning Stiffness Duration | Significant | - | < 0.01 |

| Reduction in Swollen Joints | Significant | - | < 0.05 |

| Reduction in 15-m Walking Time | Significant | - | < 0.03 |

| Adverse Reactions | |||

| Transaminase Elevation | 21% | - | - |

| Nausea | 18% | - | - |

| Diarrhea | 12% | - | - |

Table 3: Williams et al. (1985) - Prospective, Controlled, Double-Blind Multicenter Trial [11]

| Parameter | Methotrexate Group | Placebo Group |

| Number of Patients (Entered) | 189 | - |

| Number of Patients (Completed 18 weeks) | 110 | - |

| Efficacy Outcomes | ||

| Improvement in Joint Pain/Tenderness | Statistically Significant | No Significant Improvement |

| Improvement in Joint Swelling | Statistically Significant | No Significant Improvement |

| Adverse Reactions | ||

| Withdrawals due to Adverse Reactions | ~33% | - |

| Most Common Adverse Reaction | Elevated Liver Enzymes | - |

Experimental Protocols

Synthesis of Methotrexate (Illustrative One-Pot Method)

The synthesis of methotrexate can be achieved through various methods. A one-pot synthesis method patented in 1983 provides an illustrative example of its preparation.[12]

Materials:

-

2,4,5,6-tetraaminopyrimidine sulfate

-

p-(N-methylamino)benzoyl-L-glutamic acid

-

1,1,3-tribromoacetone

-

Hydrochloric acid (12 M)

-

Sodium hydroxide solution

-

Ethanol

-

Water

Procedure:

-

Dissolve 2,4,5,6-tetraaminopyrimidine sulfate and p-(N-methylamino)benzoyl-L-glutamic acid in water.

-

Adjust the pH of the solution to 2.0 with 12 M hydrochloric acid.

-

Prepare a solution of 1,1,3-tribromoacetone in ethanol.

-

Add the ethanolic solution of 1,1,3-tribromoacetone dropwise to the aqueous mixture while maintaining the pH at 2.0 with a sodium hydroxide solution.

-

Allow the reaction to proceed for 3 to 5 hours.

-

Following the reaction, the crude methotrexate is subjected to a refining process to yield a product with a purity greater than 98%.

Protocol for a Pivotal Rheumatoid Arthritis Clinical Trial (Based on Weinblatt et al., 1985)

Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

Patient Population: 28 patients with refractory rheumatoid arthritis.

Methodology:

-

Randomization: Patients were randomly assigned to one of two treatment arms for the initial 12-week period:

-

Arm A: Oral methotrexate

-

Arm B: Placebo

-

-

Dosing:

-

Methotrexate was administered orally at a dose of 7.5 mg to 15 mg per week, given in three divided doses of 2.5 mg to 5 mg every 12 hours.

-

The placebo was administered in a similar regimen.

-

-

Crossover: After the initial 12-week period, patients were crossed over to the alternate treatment for a subsequent 12-week period. Patients in Arm A received the placebo, and patients in Arm B received methotrexate.

-

Efficacy Assessments: Clinical assessments were performed at baseline and at the 12-week crossover visit. These included:

-

Number of tender or painful joints

-

Duration of morning stiffness

-

Number of swollen joints

-

15-meter walking time

-

Physician and patient global assessments of disease activity

-

-

Safety Monitoring: Patients were monitored for adverse reactions, including gastrointestinal symptoms and liver enzyme elevations.

Conclusion

From its rational design as a folate antagonist for cancer chemotherapy to its serendipitous and later evidence-based application in autoimmune diseases, the history of methotrexate is a testament to the evolution of modern pharmacology. Its well-defined mechanism of action, coupled with a wealth of clinical data supporting its efficacy and manageable safety profile, has solidified its position as an indispensable therapeutic agent. This technical guide provides a foundational understanding of the discovery, mechanism, and clinical validation of methotrexate, offering valuable insights for researchers and clinicians in the ongoing quest for improved therapeutic strategies.

References

- 1. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

- 3. Methotrexate: who would have predicted its importance in rheumatoid arthritis? | springermedizin.de [springermedizin.de]

- 4. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antiinflammatory mechanism of methotrexate depends on extracellular conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase: findings in a study of ecto-5'-nucleotidase gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine receptor expression in rheumatoid synovium: a basis for methotrexate action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of low-dose methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of low-dose oral pulse methotrexate and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sincerechemical.com [sincerechemical.com]

The Cellular Mechanisms of Methotrexate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a folate analog, is a cornerstone of chemotherapy and immunosuppressive therapy. Its efficacy lies in its ability to disrupt cellular metabolism, primarily by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This guide provides a comprehensive technical overview of the biological functions of methotrexate hydrate at the cellular level. It delves into its molecular mechanism of action, its impact on critical cellular pathways including nucleotide synthesis and cell cycle regulation, and the subsequent induction of apoptosis. This document also presents detailed experimental protocols for key assays used to evaluate the cellular response to methotrexate and summarizes critical quantitative data to facilitate comparative analysis.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] The affinity of methotrexate for DHFR is approximately 1000-fold higher than that of its natural substrate, DHF, leading to potent inhibition of the enzyme.

The inhibition of DHFR disrupts the folate cycle, leading to a depletion of intracellular THF pools. This, in turn, inhibits the de novo synthesis of purines and thymidylate, thereby interfering with DNA synthesis, repair, and cellular replication.[2]

Intracellular Retention and Polyglutamylation

Upon entering the cell, primarily via the reduced folate carrier (SLC19A1), methotrexate is converted into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the methotrexate molecule. Polyglutamation enhances the intracellular retention of methotrexate, as the larger, negatively charged MTX-PGs are less readily transported out of the cell by efflux pumps like the ATP-binding cassette (ABC) transporters.[3] Furthermore, MTX-PGs are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).

Impact on Cellular Pathways

Inhibition of Nucleotide Synthesis

The depletion of THF due to DHFR inhibition directly impacts nucleotide biosynthesis.

-

Purine Synthesis: THF derivatives are required for two key steps in the de novo purine synthesis pathway. The inhibition of this pathway leads to a decrease in the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), essential for DNA and RNA synthesis, as well as cellular energy metabolism.[4][5] Studies in human T-lymphocytes have shown that methotrexate inhibits the first committed step of purine biosynthesis.[4]

-

Pyrimidine Synthesis: The synthesis of thymidylate, a pyrimidine nucleotide unique to DNA, is catalyzed by thymidylate synthase (TYMS), which requires a THF derivative as a methyl donor. Methotrexate-induced THF depletion leads to a block in thymidylate synthesis, resulting in an accumulation of deoxyuridine monophosphate (dUMP) and a depletion of thymidine triphosphate (TTP). This "thymineless death" is a major contributor to the cytotoxic effects of methotrexate.

Cell Cycle Arrest

The disruption of nucleotide synthesis by methotrexate leads to cell cycle arrest, primarily in the S phase, where DNA replication occurs.[6][7] The lack of available nucleotides prevents the completion of DNA synthesis, triggering cell cycle checkpoints. Some studies have also reported a G1 phase block, preventing cells from entering the S phase.[7] In human endothelial cells, methotrexate treatment led to an increase in the percentage of cells in the S-phase (from 17.6% to 30.95%) and a reduction in the G2/M phase (from 11.1% to 6.35%).[8]

Induction of Apoptosis

Methotrexate can induce apoptosis, or programmed cell death, through multiple pathways:

-

JNK-Mediated Apoptosis: Methotrexate has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[9] This can lead to the expression of pro-apoptotic proteins and prime cells for apoptosis in response to other stimuli.

-

p53-Dependent Apoptosis: In some cancer cells, methotrexate can induce a p53-dependent apoptotic pathway. This involves the stabilization and activation of the p53 tumor suppressor protein, which in turn can upregulate the expression of pro-apoptotic genes.[10]

-

Reactive Oxygen Species (ROS) Production: Methotrexate treatment can lead to an increase in intracellular reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.[11]

Quantitative Data

The cellular response to methotrexate can vary significantly depending on the cell type and experimental conditions. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Cell Line/System | Reference |

| DHFR Inhibition | |||

| Ki for human DHFR | 1.2 nM | Human DHFR | [12] |

| IC50 for DHFR | ~100 nM | Free Methotrexate | [12] |

| Cytotoxicity (IC50) | |||

| 9.5 x 10⁻² µM | Daoy (medulloblastoma) | [13] | |

| 3.5 x 10⁻² µM | Saos-2 (osteosarcoma) | [13] | |

| 2.3 mM (12h), 0.37 mM (24h), 0.15 mM (48h) | HTC-116 (colorectal cancer) | [14][15] | |

| 0.10 mM (48h) | A-549 (lung carcinoma) | [14][15] | |

| 6.05 ± 0.81 nM | AGS (gastric cancer) | [16] | |

| 114.31 ± 5.34 nM | MCF-7 (breast cancer) | [16] | |

| > 1,000 nM | Saos-2 (osteosarcoma) | [16] | |

| Cell Cycle Arrest | |||

| % of cells in S phase | 17.6% (control) vs 30.95% (MTX) | Human Endothelial Cells | [8] |

| % of cells in G2/M phase | 11.1% (control) vs 6.35% (MTX) | Human Endothelial Cells | [8] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.

Materials:

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

-

NADPH solution (e.g., 10 mM stock in assay buffer)

-

Dihydrofolate (DHF) solution (e.g., 10 mM stock in assay buffer with 10 mM 2-mercaptoethanol)

-

Cell or tissue lysate containing DHFR

-

Methotrexate hydrate solution (for inhibition studies)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare cell or tissue lysates by homogenization in ice-old DHFR Assay Buffer.[1] Centrifuge to remove debris.[1]

-

Prepare a reaction mixture in each well of the microplate containing DHFR Assay Buffer, NADPH (final concentration ~100 µM), and the cell lysate.

-

For inhibition assays, pre-incubate the lysate with varying concentrations of methotrexate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding DHF (final concentration ~100 µM).

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[1] The rate of NADPH oxidation is proportional to DHFR activity.

-

Calculate DHFR activity based on the rate of change in absorbance, using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Cells to be tested

-

Methotrexate hydrate solution

-

96-well tissue culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of methotrexate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V Binding Buffer

-

Cells treated with methotrexate

-

Flow cytometer

Procedure:

-

Treat cells with methotrexate for the desired time to induce apoptosis.

-

Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V positive, PI positive).

Visualizations

Signaling Pathways

Caption: Core mechanism of methotrexate action.

Caption: Methotrexate-induced apoptosis pathways.

Experimental Workflows

Caption: Workflow for MTT cell viability assay.

Caption: Workflow for Annexin V apoptosis assay.

References

- 1. assaygenie.com [assaygenie.com]

- 2. droracle.ai [droracle.ai]

- 3. labcorp.com [labcorp.com]

- 4. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dose-related effects of methotrexate on purine and pyrimidine nucleotides and on cell-kinetic parameters in MOLT-4 malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Frontiers | The actions of methotrexate on endothelial cells are dependent on the shear stress-induced regulation of one carbon metabolism [frontiersin.org]

- 9. Methotrexate increases expression of cell cycle checkpoint genes via JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low dose methotrexate induces apoptosis with reactive oxygen species involvement in T lymphocytic cell lines to a greater extent than in monocytic lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]

- 17. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to A6770: A Potent Sphingosine-1-Phosphate Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of A6770, a potent and orally active inhibitor of Sphingosine-1-Phosphate (S1P) Lyase (S1PL). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cellular biology.

Molecular Structure and Chemical Properties

This compound is a small molecule with the formal chemical name 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-ethanone.[1][2][3] Its core structure consists of an imidazole ring substituted with a hydroxymethyl group and an acetyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(5-(hydroxymethyl)-1H-imidazol-2-yl)ethan-1-one[4] |

| Synonyms | A 6770, A-6770[4] |

| CAS Number | 1331754-16-5[2][4][5] |

| Molecular Formula | C6H8N2O2[2][4][5] |

| Molecular Weight | 140.14 g/mol [1][4][5] |

| Appearance | Off-white to yellow solid[5] |

| Purity | ≥98%[2][3] |

| Solubility | DMSO: 30 mg/mL, PBS (pH 7.2): 10 mg/mL[2] |

| SMILES | CC(C1=NC=C(CO)N1)=O[4][5] |

| InChI | InChI=1S/C6H8N2O2/c1-4(10)6-7-2-5(3-9)8-6/h2,9H,3H2,1H3,(H,7,8)[2][4] |

| InChI Key | JXDVIQLWMKAZBS-UHFFFAOYSA-N[2][4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5] |

Mechanism of Action and the Sphingosine-1-Phosphate Signaling Pathway

This compound functions as a potent inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL).[5][6][7] The mechanism of action involves the phosphorylation of this compound, with the resulting phosphorylated form directly inhibiting the S1P lyase enzyme.[5][6][7] S1P lyase is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of S1P. By inhibiting this enzyme, this compound leads to an accumulation of S1P within cells.

The Sphingosine-1-Phosphate (S1P) signaling pathway plays a crucial role in regulating a multitude of cellular processes, including cell growth, survival, migration, and immune cell trafficking. S1P is a bioactive lipid mediator that can act both intracellularly and extracellularly by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5. The balance between S1P and ceramide, another sphingolipid metabolite, is critical for determining cell fate, with S1P generally promoting pro-survival pathways.

Below is a diagram illustrating the S1P signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The efficacy of this compound as an S1PL inhibitor is typically assessed by measuring the accumulation of S1P or its precursors. The following are outlines of key experimental methodologies.

Scintillation Proximity Assay (SPA) for S1PL Activity

A key method for evaluating this compound's activity is a scintillation proximity assay that detects changes in cellular dihydrosphingosine 1-phosphate (dhS1P) levels.[6]

Methodology Outline:

-

Cell Culture: Cells with high endogenous S1PL expression (e.g., IT-79MTNC3) are cultured.

-

Radiolabeling: The cells are incubated with a radiolabeled precursor, such as [3H]sphinganine.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Lipid Extraction: Cellular lipids, including [3H]dhS1P, are extracted.

-

SPA Detection: The extracted lipids are incubated with SPA beads that specifically bind to [3H]dhS1P. The proximity of the radiolabel to the scintillant in the beads results in a light signal that is proportional to the amount of [3H]dhS1P.

-

Data Analysis: The EC50 value, the concentration of this compound that causes a half-maximal increase in [3H]dhS1P, is calculated. This compound has been shown to have an EC50 ranging from 30 to 200 µM in this type of assay.[5]

HPLC-Based S1P Lyase Activity Assay

Another common method for measuring S1PL activity involves the use of High-Performance Liquid Chromatography (HPLC).

Methodology Outline:

-

Enzyme Source: A cell lysate or purified S1PL enzyme is used.

-

Substrate: A fluorescently labeled S1P analog or a substrate that produces a readily detectable product is used.

-

Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated together.

-

Reaction Termination and Extraction: The reaction is stopped, and the product is extracted.

-

HPLC Analysis: The extracted product is separated and quantified using HPLC with a suitable detector (e.g., fluorescence or UV).

-

Data Analysis: The inhibition of product formation at different this compound concentrations is used to determine the IC50 value.

Below is a generalized workflow for assessing the activity of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of S1P signaling in health and disease. Its potency and oral activity make it a significant compound for studies requiring in vitro and in vivo inhibition of S1P lyase. The methodologies outlined in this guide provide a foundation for researchers to design and execute experiments to further elucidate the biological functions of the S1P pathway and the therapeutic potential of its modulation.

References

- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]

- 7. This compound|CAS 1331754-16-5|DC Chemicals [dcchemicals.com]

An In-depth Technical Guide to A6770 (Methotrexate Hydrate, CAS: 133073-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

A6770, identified by the CAS number 133073-73-1, is a hydrated form of Methotrexate.[1][2] Methotrexate is a potent antimetabolite and antifolate drug widely utilized in the treatment of various cancers, autoimmune diseases, and inflammatory conditions such as rheumatoid arthritis.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, tailored for professionals in the field of biomedical research and drug development.

Chemical and Physical Properties

Methotrexate hydrate is a yellow to orange crystalline powder.[6][7] It is structurally similar to folic acid, a crucial vitamin for DNA synthesis and cellular replication.[3][4] This structural analogy is fundamental to its mechanism of action. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 133073-73-1 | [1] |

| Synonyms | Methotrexate hydrate, Amethopterin, MTX, NSC 740 | [1][8] |

| Molecular Formula | C₂₀H₂₂N₈O₅ · xH₂O | [9] |

| Molecular Weight | 454.44 g/mol (anhydrous basis) | [9] |

| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid hydrate | [10][11] |

| Appearance | Yellow to orange crystalline powder | [6][7] |

| Solubility | Insoluble in water, ethanol, chloroform, and ether. Soluble in dilute solutions of mineral acids, alkali hydroxides, and carbonates. | [2] |

| Storage | Store at -20°C, protected from light. | [2] |

Mechanism of Action

The primary mechanism of action of Methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[3][12] This inhibition disrupts the synthesis of purines and pyrimidines, which are vital precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[3][4]

A secondary, but significant, anti-inflammatory mechanism involves the induction of adenosine release.[1][4][5] Methotrexate polyglutamates, the intracellular active form of the drug, inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[13] This leads to an intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine levels.[13] Adenosine, acting through its receptors, exerts potent anti-inflammatory effects.[13]

Signaling Pathway Diagrams

Quantitative Data

The following tables summarize key quantitative data for this compound, providing insights into its potency and efficacy across various experimental models.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference(s) |

| HTC-116 | Colorectal Cancer | 2.3, 0.37, 0.15 | 12, 24, 48 | [10] |

| A-549 | Lung Carcinoma | 0.10 | 48 | [10] |

| Daoy | Medulloblastoma | 0.095 | 144 (6 days) | [14][15] |

| Saos-2 | Osteosarcoma | 0.035 | 144 (6 days) | [14][15] |

Table 2: Enzyme Inhibition and Binding Affinity

| Target | Parameter | Value | Method | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Kᵢ (overall inhibition constant) | 58 pM | Kinetic analysis | [16] |

| Dihydrofolate Reductase (DHFR) | Kᴅ (dissociation constant) | 9.5 nM | Fluorescence quenching | [3] |

Table 3: Effects on Cytokine Production

| Cytokine | Cell Type/Model | Effect | Methotrexate Concentration/Dose | Reference(s) |

| TNF-α | Murine Spleen Cells | Inhibition | 10-100 mg/kg (in vivo) | [11] |

| IL-1β | RA Patients | Decrease from baseline | 7.5 mg/week (oral) | [17] |

| IL-6 | RA Patients | Significant decrease from baseline | 7.5 mg/week (oral) | [17] |

| IL-8 | RA Patients | Decrease from baseline | 7.5 mg/week (oral) | [17] |

| IL-4, IL-13, IFN-γ, GM-CSF | Human T-cells | Inhibition | Clinically relevant concentrations | [2][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DHFR Inhibition Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and published methods.[18][19]

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibitory effect of Methotrexate is quantified by measuring the reduction in the rate of this reaction.

Materials:

-

Dihydrofolate Reductase (DHFR) enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Methotrexate (this compound)

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Methotrexate (e.g., 10 mM in DMSO).

-

Prepare working solutions of DHFR, NADPH, and DHF in assay buffer at desired concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of various concentrations of Methotrexate or vehicle control (DMSO).

-

Add 188 µL of a master mix containing assay buffer, DHFR enzyme, and NADPH to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the DHF substrate to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of Methotrexate by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the Methotrexate concentration to determine the IC₅₀ value.

-

Cell Viability Assay (MTT)

This protocol is a standard method for assessing cell viability and cytotoxicity.[20][21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Methotrexate (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of Methotrexate in complete medium.

-

Remove the old medium from the wells and add 100 µL of the Methotrexate dilutions or vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the logarithm of the Methotrexate concentration to determine the IC₅₀ value.

-

T-Cell Apoptosis Assay (Flow Cytometry)

This protocol outlines a common method for quantifying apoptosis in T-cells.[23][24][25][26]

Principle: Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes. Flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

Materials:

-

T-cell line (e.g., Jurkat) or primary T-cells

-

Complete culture medium

-

Methotrexate (this compound)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) or 7-AAD

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture T-cells in the presence of various concentrations of Methotrexate or vehicle control for the desired time period.

-

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V Binding Buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Excite FITC with a 488 nm laser and detect emission at ~530 nm.

-

Excite PI with a 488 nm laser and detect emission at >670 nm.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Create a quadrant plot of FITC vs. PI fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Conclusion

This compound (Methotrexate hydrate) is a well-characterized and clinically significant compound with potent anti-proliferative and anti-inflammatory properties. Its dual mechanism of action, involving both the inhibition of dihydrofolate reductase and the induction of adenosine release, makes it a versatile therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its complex interactions with various cellular pathways will continue to unveil new therapeutic opportunities and refine its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. pfizermedical.com [pfizermedical.com]

- 9. Cancer Chemotherapy Protocol - Intrathecal Methotrexate | SA Health [sahealth.sa.gov.au]

- 10. Study Details Page [abbvieclinicaltrials.com]

- 11. researchgate.net [researchgate.net]

- 12. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 13. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancerresearchuk.org [cancerresearchuk.org]

- 15. droracle.ai [droracle.ai]

- 16. academic.oup.com [academic.oup.com]

- 17. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. content.abcam.com [content.abcam.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 23. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

- 26. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide to Safety and Handling of A6770 Powder

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory professionals. It is a compilation of publicly available data and does not replace a formal risk assessment. Always consult the most recent Material Safety Data Sheet (MSDS) from your supplier and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Properties

A6770, identified by CAS number 1331754-16-5, is a potent inhibitor of sphingosine-1-phosphate (S1P) lyase. Initial investigations into this compound revealed conflicting information regarding its chemical formula and molecular weight from different suppliers. Through verification of the CAS number, the correct chemical identity has been established as 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-ethanone . It is crucial for researchers to use the CAS number to ensure they are working with the correct molecule.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are largely unavailable in public literature and supplier documentation. The following table summarizes the available information.

| Property | Value | Source |

| Chemical Name | 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-ethanone | MedKoo Biosciences, Cayman Chemical |

| CAS Number | 1331754-16-5 | Multiple Sources |

| Molecular Formula | C₆H₈N₂O₂ | MedKoo Biosciences, Cayman Chemical |

| Molecular Weight | 140.14 g/mol | MedKoo Biosciences, Cayman Chemical |

| Appearance | Solid powder/Crystalline solid | DC Chemicals, Cayman Chemical |

| Melting Point | No data available | DC Chemicals |

| Boiling Point | No data available | DC Chemicals |

| Solubility | Soluble in DMSO and DMF | MedKoo Biosciences, Cayman Chemical |

| Odor | No data available | DC Chemicals |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Summary

Detailed toxicological studies for this compound are not widely available. It is not classified as a carcinogen by IARC, ACGIH, or OSHA.[1] Due to the lack of extensive data, this compound should be handled as a potent substance with unknown long-term health effects.

| Toxicological Endpoint | Result |

| LD50 (Oral) | No data available |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or OSHA.[1] |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Biological Activity and Mechanism of Action

This compound is an inhibitor of sphingosine-1-phosphate (S1P) lyase, a key enzyme in the metabolism of the signaling lipid S1P.[2] By blocking S1P lyase, this compound leads to an accumulation of S1P, which can have significant effects on various cellular processes. This biological activity underscores the need for careful handling to avoid unintended physiological effects.

Figure 1: this compound inhibits the degradation of Sphingosine-1-Phosphate (S1P).

Experimental Protocols: Safe Handling of this compound Powder

Due to its hazardous nature and the lack of comprehensive toxicological data, this compound must be handled with stringent safety precautions. The following is a general protocol for handling potent powders in a research laboratory.

Engineering Controls and Personal Protective Equipment (PPE)

-

Containment: All handling of this compound powder (e.g., weighing, aliquoting, and reconstituting) must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

| PPE Item | Specification |

| Gloves | Double-gloving with nitrile gloves is required. Change the outer glove immediately if contaminated. |

| Eye Protection | Chemical safety goggles and a face shield must be worn. |

| Lab Coat | A dedicated, disposable lab coat or a coat made of a protective material like Tyvek®. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling larger quantities or if there is a risk of aerosolization. |

Step-by-Step Handling Procedure

Figure 2: Workflow for the safe handling of this compound powder.

-

Preparation:

-

Ensure the fume hood or containment unit is functioning correctly.

-

Don the required PPE as specified in section 4.1.

-

Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer, etc.) within the containment area to minimize movement in and out of the hood.

-

-

Weighing and Reconstitution:

-

Carefully transfer the desired amount of this compound powder to a tared weigh boat using a dedicated spatula. Avoid any actions that could generate dust.

-

Record the weight.

-

To reconstitute, add the solvent to the vial containing the powder. Do not add the powder to the solvent, as this increases the risk of aerosolization.

-

Cap the vial securely and vortex until the powder is fully dissolved.

-

-

Cleanup and Waste Disposal:

-

All disposable items that have come into contact with this compound (gloves, weigh boats, bench paper, etc.) must be disposed of as hazardous chemical waste.

-

Decontaminate non-disposable equipment (like spatulas) with an appropriate solvent. The cleaning solvent should also be disposed of as hazardous waste.

-

Wipe down the work surface within the containment unit.

-

Remove PPE in the correct order to avoid self-contamination (outer gloves first, then face shield/goggles, lab coat, and finally inner gloves).

-

Wash hands thoroughly with soap and water after the procedure is complete.

-

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and ensure safety.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Keep container tightly sealed in a dry, well-ventilated area, away from light and ignition sources.[1] |

| In Solvent (DMSO) | -80°C | Up to 6 months | Prepare fresh solutions as needed. Avoid repeated freeze-thaw cycles. |

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

| Incident | First Aid / Spill Response |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[1] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |

This technical guide provides a framework for the safe handling of this compound powder. Researchers must combine this information with their institution's specific safety protocols and a thorough understanding of the experimental procedures being undertaken.

References

Navigating the Ambiguity of A6770: A Technical Guide to Its Solubility and Biological Interactions

A word of caution to the researcher: The identifier "A6770" presents a critical ambiguity in the scientific supply chain, referring to two distinct chemical entities depending on the vendor. This guide addresses both compounds, providing a comprehensive overview of their respective solubility profiles, experimental protocols, and mechanisms of action to prevent potential research discrepancies.

One compound, identified as This compound by Sigma-Aldrich, is Methotrexate hydrate , a widely known antifolate drug. The other, designated This compound by suppliers such as MedchemExpress and Cayman Chemical, is a potent inhibitor of sphingosine-1-phosphate (S1P) lyase . This document will henceforth distinguish between these two molecules to ensure clarity.

Section 1: this compound as Methotrexate Hydrate

Methotrexate is an antagonist of folic acid that is extensively used in the treatment of cancer and autoimmune diseases. Its mechanism of action centers on the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotide precursors for DNA and RNA.

Solubility Profile

The solubility of Methotrexate hydrate (this compound, Sigma-Aldrich) is qualitatively characterized as follows:

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Ethanol | Insoluble | |

| Chloroform | Insoluble | |

| Ether | Insoluble | |

| Mineral Acids | Soluble | |

| Dilute Alkali Hydroxides and Carbonates | Soluble |

Experimental Protocols

Preparation of Stock Solutions for Cell Culture:

For cell culture applications, a stock solution of Methotrexate hydrate can be prepared by following these steps:

-

Weigh a precise amount of Methotrexate hydrate powder.

-

Add a minimum amount of 1 M NaOH to dissolve the powder completely.

-

Dilute the resulting solution to the desired final concentration using a sterile saline solution or cell culture medium.

-

For storage, the diluted stock solution is stable at 4–8 °C for approximately one week and at –20 °C for about a month.

General Protocol for Equilibrium Solubility Determination:

While a specific, detailed experimental protocol for determining the solubility of Methotrexate hydrate was not found in the provided search results, a general procedure based on established methods can be outlined[1][2][3][4]:

-

Preparation of Solvent Media: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of Methotrexate hydrate to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved Methotrexate hydrate in the supernatant or filtrate using a suitable analytical method, such as UV/Vis spectroscopy or HPLC.

-

Data Analysis: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Signaling Pathway

The primary mechanism of action of Methotrexate is the inhibition of dihydrofolate reductase (DHFR), which is a key enzyme in the folate metabolic pathway. This pathway is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

Section 2: this compound as an S1P Lyase Inhibitor

This version of this compound is an orally active and potent inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL)[5]. S1PL is the enzyme responsible for the irreversible degradation of S1P, a critical signaling lipid involved in various cellular processes, including lymphocyte trafficking, endothelial barrier function, and cell survival.

Solubility Profile

| Solvent/Method | Notes | Reference |

| General | Prepare fresh solutions for immediate use. | [5] |

| Precipitation | Use heat and/or sonication to aid dissolution if precipitation occurs. | [5] |

Experimental Protocols

In Vivo Dissolution Methods:

The following are general guidelines for preparing this compound for in vivo experiments, as suggested by MedchemExpress[5]. The percentages indicate the volumetric ratio of the solvents in the final solution.

-

Method 1: A 10% DMSO and 90% corn oil solution.

-

Method 2: A 10% DMSO and 40% PEG300 solution, diluted to the final volume with 5% Tween-80 and 45% saline.

-

Method 3: A 1% DMSO and 99% corn oil solution.

Scintillation Proximity Assay for S1PL Activity:

A referenced method for assessing the activity of this compound is a scintillation proximity assay to measure changes in cellular dihydrosphingosine 1-phosphate ([3H]dhS1P) levels[5]. A general workflow for such an assay would involve:

-

Cell Culture: Culture cells (e.g., IT-79MTNC3 cells) under standard conditions[6].

-

Radiolabeling: Incubate the cells with a radiolabeled precursor, such as [3H]sphinganine, which can be metabolized to [3H]dhS1P.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the radiolabeled sphingolipids.

-

Scintillation Counting: Add scintillation proximity beads that bind to the radiolabeled product. The proximity of the radiolabel to the beads results in a light signal that can be quantified to determine the amount of [3H]dhS1P.

-

Data Analysis: Calculate the EC50 value, which represents the concentration of this compound that causes a 50% increase in the [3H]dhS1P signal.

Signaling Pathway

This compound inhibits S1P lyase (S1PL), leading to an accumulation of S1P. S1P exerts its effects by binding to a family of G protein-coupled receptors (S1PR1-5). The degradation of S1P by S1PL is a crucial step in sphingolipid metabolism.

References

A Comprehensive Technical Guide to the Stability and Storage of Methotrexate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for methotrexate hydrate. Designed for researchers, scientists, and drug development professionals, this document consolidates critical information on the chemical and physical properties, degradation pathways, and optimal storage of this widely used therapeutic agent. All quantitative data is presented in clear, comparative tables, and key experimental protocols are detailed to support laboratory applications.

Chemical and Physical Properties of Methotrexate Hydrate

Methotrexate (MTX), chemically known as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, is a folate antagonist essential in the treatment of various cancers and autoimmune diseases.[1][2] It is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. The hydrate form is commonly used in pharmaceutical preparations and research.

| Property | Value | Reference |

| Molecular Formula | C20H22N8O5 · xH2O | |

| Molecular Weight | 454.44 g/mol (anhydrous basis) | |

| Melting Point | 185-204 °C, 195°C[1], 205 °C (decomposition) | [1] |

| pKa Values | ~3.8, 4.8, 5.6 | |

| Solubility | Insoluble in water, ethanol, chloroform, and ether. Soluble in dilute solutions of mineral acids, alkali hydroxides, and carbonates. Soluble in DMSO (~3 mg/mL) and dimethylformamide (~14 mg/mL). | [3] |

| Appearance | Light yellow to yellow powder or crystals. | [1] |